1-(Bromomethyl)-4-propyl-trans-cyclohexane
Description
Significance of Cyclohexane (B81311) Derivatives in Synthetic Chemistry
Cyclohexane derivatives are integral to the synthesis of a wide range of organic molecules, from pharmaceuticals and agrochemicals to materials and fragrances. The cyclohexane scaffold provides a robust and predictable three-dimensional framework that can be functionalized to achieve specific chemical and biological activities. The conformational rigidity of the cyclohexane ring, particularly in its stable chair conformation, allows for precise control over the spatial arrangement of substituents, which is critical in the design of complex molecular architectures.
Role of Halogenated Cycloalkanes as Synthetic Intermediates
Halogenated cycloalkanes are highly valued as synthetic intermediates due to the reactivity of the carbon-halogen bond. The presence of a halogen atom, such as bromine, transforms the otherwise unreactive cycloalkane into a versatile substrate for a variety of nucleophilic substitution and elimination reactions. This allows for the introduction of a wide range of functional groups, making halogenated cycloalkanes key precursors in the construction of more complex molecules. The stereochemistry of the cyclohexane ring in these intermediates plays a crucial role in determining the outcome of subsequent reactions.
In-Focus: 1-(Bromomethyl)-4-propyl-trans-cyclohexane
This compound is a disubstituted cyclohexane derivative that embodies the key features of both cyclohexane chemistry and halogenated organic compounds. Its structure, featuring a bromomethyl group and a propyl group in a trans-1,4-relationship on the cyclohexane ring, suggests its potential as a useful intermediate in organic synthesis.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a cyclohexane ring with a bromomethyl (-CH2Br) substituent and a propyl (-CH2CH2CH3) substituent attached to carbons 1 and 4, respectively. The "trans" designation indicates that the two substituents are on opposite sides of the cyclohexane ring. In the more stable chair conformation, this arrangement allows for both the bromomethyl and the propyl groups to occupy equatorial positions, minimizing steric strain.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 71458-12-3 guidechem.com |
| Molecular Formula | C10H19Br guidechem.com |
| Molecular Weight | 219.16 g/mol |
| Boiling Point | 232.383 °C at 760 mmHg guidechem.com |
| Flash Point | 232.383 °C at 760 mmHg guidechem.com |
| Appearance | White Powder keyingchem.com |
This data is based on predicted values and information from chemical suppliers.
Synthesis of this compound
A likely precursor for the synthesis would be (4-propyl-trans-cyclohexyl)methanol. This alcohol could then be treated with a brominating agent, such as phosphorus tribromide (PBr3) or a combination of triphenylphosphine (B44618) and carbon tetrabromide (the Appel reaction), to convert the hydroxyl group into a bromomethyl group.
A potential, though not explicitly documented, synthetic scheme is as follows:
Starting Material: (4-propyl-trans-cyclohexyl)methanol
Reagents: Triphenylphosphine (PPh3) and Carbon Tetrabromide (CBr4) or N-Bromosuccinimide (NBS)
Reaction: The alcohol oxygen attacks the phosphorus of the triphenylphosphine, which is activated by the bromine source. A subsequent SN2 reaction by the bromide ion on the activated hydroxyl group leads to the formation of the desired this compound.
This method is known for its mild conditions and high yields in converting primary alcohols to the corresponding alkyl bromides.
Reactivity and Potential Applications
The reactivity of this compound is primarily dictated by the presence of the bromomethyl group. The carbon-bromine bond is polarized, with the carbon atom being electrophilic, making it susceptible to attack by nucleophiles.
Nucleophilic Substitution Reactions: This compound is expected to readily undergo SN2 reactions with a variety of nucleophiles. For example, reaction with cyanide would yield the corresponding nitrile, which can be further hydrolyzed to a carboxylic acid. Reaction with alkoxides would produce ethers, and reaction with amines would lead to the formation of substituted amines. These transformations are fundamental in building more complex molecular frameworks.
Grignard Reagent Formation: The carbon-bromine bond can also be used to form an organometallic species, such as a Grignard reagent. Treatment with magnesium metal would yield (4-propyl-trans-cyclohexyl)methylmagnesium bromide. This powerful nucleophile can then be used to form new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters.
Given its structure as a bifunctional molecule (a reactive bromomethyl group on a stable cyclohexane scaffold), this compound could serve as a valuable building block in the synthesis of liquid crystals, polymers, and potentially, as a fragment in the development of new pharmaceutical agents where the 1,4-disubstituted cyclohexane core is a desired structural motif.
Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-4-propylcyclohexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19Br/c1-2-3-9-4-6-10(8-11)7-5-9/h9-10H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUWTRXUMODLEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20991860 | |
| Record name | 1-(Bromomethyl)-4-propylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20991860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71458-12-3 | |
| Record name | 1-(Bromomethyl)-4-propylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20991860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Bromomethyl 4 Propyl Trans Cyclohexane
Direct Bromination Approaches
Direct bromination methods introduce the bromine atom onto the methyl group attached to the cyclohexane (B81311) ring in a single step. These approaches are often favored for their atom economy and straightforward nature.
The direct bromination of a substituted cyclohexane, such as 1-methyl-4-propyl-trans-cyclohexane, to achieve the target compound is a challenging transformation. Standard electrophilic bromination using Br₂ typically targets C-H bonds with higher electron density or those that can form stable carbocation intermediates, which is not the primary C-H bond of the methyl group in this saturated system. Radical halogenation, while a possibility, can often lead to a mixture of products due to the similar reactivity of the various C-H bonds on the cyclohexane ring and its substituents, making it difficult to achieve high selectivity for the desired product.
N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of positions adjacent to a double bond (allylic) or an aromatic ring (benzylic). wikipedia.orgmasterorganicchemistry.com This reaction, known as the Wohl-Ziegler reaction, proceeds via a free radical mechanism and is typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) or by light. wikipedia.org While 1-(bromomethyl)-4-propyl-trans-cyclohexane does not possess a benzylic or allylic position, the principles of the Wohl-Ziegler reaction are informative for understanding selective bromination. masterorganicchemistry.comnih.gov The stability of the radical intermediate is key to the selectivity of NBS. wikipedia.org In the case of the target molecule, the radical would be a primary alkyl radical, which is less stable than allylic or benzylic radicals, making direct bromination with NBS on the methyl group of a corresponding precursor less efficient and prone to side reactions if other more reactive sites are available. However, in a carefully chosen substrate lacking more reactive positions, NBS can be an effective brominating agent. organic-chemistry.org
| Reagent | Role in Analagous Reactions | Initiator |
| N-Bromosuccinimide (NBS) | Source of bromine radical (Br•) for selective bromination | AIBN or light |
Conversion from Precursor Compounds
A more common and generally more selective approach to synthesizing this compound involves the modification of a pre-existing functional group on the cyclohexane ring.
One of the most reliable methods for preparing the target compound is through the reduction of a trans-4-propylcyclohexanecarboxylic acid derivative, followed by bromination. The carboxylic acid can be converted to an acid chloride or ester, which is then reduced to the corresponding alcohol, (trans-4-propylcyclohexyl)methanol. This alcohol subsequently undergoes bromination. This multi-step process allows for the purification of intermediates, ensuring a high-purity final product.
The conversion of (trans-4-propylcyclohexyl)methanol to this compound is a standard transformation in organic synthesis. This can be achieved using a variety of brominating agents. Common reagents for this conversion include phosphorus tribromide (PBr₃), thionyl bromide (SOBr₂), or a mixture of hydrobromic acid (HBr) and a dehydrating agent. The choice of reagent can influence the reaction conditions and the types of byproducts formed. For instance, the Appel reaction, using triphenylphosphine (B44618) and carbon tetrabromide, is another effective method for converting primary alcohols to the corresponding bromides under mild conditions.
| Precursor | Reagent | Product |
| (trans-4-Propylcyclohexyl)methanol | PBr₃ or HBr | This compound |
Decarboxylative halogenation presents a direct route from a carboxylic acid to an alkyl halide, with the loss of carbon dioxide. nih.govnih.gov The Hunsdiecker reaction is a classic example of this transformation, where a silver salt of a carboxylic acid is treated with bromine. Modern variations of this reaction exist that are more tolerant of other functional groups and may use other metals or reagents. rsc.orgprinceton.edu Applying this to trans-4-propylcyclohexanecarboxylic acid would involve the formation of its silver salt, followed by treatment with elemental bromine to yield 1-bromo-4-propyl-trans-cyclohexane, not the desired this compound. To obtain the target compound via a decarboxylative route, a malonic ester synthesis approach would be necessary to first extend the carbon chain before the final decarboxylative bromination step.
A more direct decarboxylative approach to the target compound would involve a starting material like (trans-4-propylcyclohexyl)acetic acid. The silver salt of this acid could then, in principle, undergo a Hunsdiecker-type reaction to afford this compound.
Stereoselective Synthesis and Isomer Control
The primary challenge in synthesizing this compound lies in controlling the relative orientation of the two substituents at the C1 and C4 positions. Both cis and trans isomers are possible, but thermodynamic and kinetic factors can be manipulated to favor the formation of the desired trans product.
Strategies for Achieving trans-Stereochemistry
The inherent stability of the trans isomer in 1,4-disubstituted cyclohexanes, where both bulky substituents can occupy equatorial positions in the chair conformation, is a key principle guiding its synthesis. This thermodynamic preference is often exploited in synthetic strategies.
One effective strategy commences with the catalytic hydrogenation of a suitable aromatic precursor, such as 4-propylbenzoic acid. Hydrogenation of the benzene (B151609) ring typically yields a mixture of cis and trans isomers of 4-propylcyclohexanecarboxylic acid. While the initial product may be a mixture, the trans isomer is thermodynamically more stable. Isomerization can be induced by treating the mixture with a strong base, such as potassium hydroxide, at elevated temperatures, driving the equilibrium towards the trans product. This approach has been successfully employed for analogous compounds, achieving high purity of the trans isomer.
Once the trans-4-propylcyclohexanecarboxylic acid is obtained in high purity, it can be converted to the target compound through standard functional group transformations. The carboxylic acid can be reduced to the corresponding alcohol, trans-4-propylcyclohexanemethanol, using a reducing agent like lithium aluminum hydride (LiAlH₄). Subsequent conversion of the primary alcohol to the desired bromomethyl group can be achieved using a variety of brominating agents, such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).
Another viable route involves the hydrogenation of a cis/trans mixture of a precursor aldehyde, followed by isomerization. For instance, a process for synthesizing trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde from a mixed isomer starting material has been described, which includes a crucial isomerization step to enrich the trans form. researchgate.net A similar strategy could be adapted, starting with a mixture of cis/trans-4-propylcyclohexanecarbaldehyde.
The table below summarizes a potential synthetic sequence starting from 4-propylbenzoic acid.
| Step | Reaction | Reagents and Conditions | Expected Outcome |
| 1 | Catalytic Hydrogenation | 4-propylbenzoic acid, H₂, Raney Nickel, high pressure, 195°C | Mixture of cis- and trans-4-propylcyclohexanecarboxylic acid |
| 2 | Isomerization | KOH, elevated temperature (>150°C) | trans-4-propylcyclohexanecarboxylic acid (>93% purity) |
| 3 | Reduction | LiAlH₄, dry ether | trans-4-propylcyclohexanemethanol |
| 4 | Bromination | PBr₃, dry ether | This compound |
Diastereoselective Synthesis Approaches
Diastereoselective synthesis aims to directly form the desired stereoisomer with high selectivity, often avoiding the need for isomer separation or equilibration. Such methods typically involve the use of chiral auxiliaries, catalysts, or substrate control to influence the stereochemical outcome of a key reaction step.
For the synthesis of 1,4-disubstituted cyclohexanes, cascade reactions, such as a Michael-aldol domino reaction, can be employed to construct the cyclohexane ring with a degree of stereocontrol. nih.govd-nb.info These reactions build the carbocyclic scaffold and set multiple stereocenters in a single synthetic operation. While highly effective for complex systems, the development of a specific cascade reaction for a relatively simple target like this compound may be less direct.
A more practical diastereoselective approach for this target could involve the stereoselective reduction of a 4-propylcyclohexanone (B1345700) derivative. By introducing a chiral reducing agent or a chiral catalyst, the reduction of the ketone can proceed with facial selectivity, leading to a predominance of one diastereomer of the corresponding alcohol. This alcohol can then be further functionalized.
Alternatively, a Diels-Alder reaction between a suitable diene and a dienophile could be envisioned to construct the cyclohexene (B86901) ring with the desired relative stereochemistry. Subsequent hydrogenation of the double bond and functional group manipulation would lead to the target molecule. The stereochemical outcome of the Diels-Alder reaction is highly predictable based on the geometry of the starting materials.
The following table outlines a hypothetical diastereoselective approach.
| Step | Reaction | Reagents and Conditions | Key Stereochemical Control |
| 1 | Michael Addition | Propyl-containing Michael acceptor and a suitable donor | Formation of a linear precursor with defined stereocenters |
| 2 | Intramolecular Aldol Condensation | Base or acid catalysis | Cyclization to form the 4-propylcyclohexanone ring with trans orientation of substituents |
| 3 | Stereoselective Reduction | Chiral reducing agent (e.g., CBS reagent) | Formation of trans-4-propylcyclohexanemethanol |
| 4 | Bromination | PBr₃ or CBr₄/PPh₃ | Conversion to this compound |
While direct experimental data for the diastereoselective synthesis of this compound is limited in publicly available literature, the principles outlined in the synthesis of other highly substituted cyclohexanones and related structures provide a strong foundation for the development of such a route. beilstein-journals.orgnih.gov
Chemical Reactivity and Mechanistic Investigations of 1 Bromomethyl 4 Propyl Trans Cyclohexane
Nucleophilic Substitution Reactions
The carbon-bromine bond in 1-(bromomethyl)-4-propyl-trans-cyclohexane is polarized, with the carbon atom being electrophilic and thus susceptible to attack by nucleophiles. This leads to nucleophilic substitution reactions, which can proceed through either an S(_N)1 or S(_N)2 pathway, depending on the reaction conditions.
S(_N)1 and S(_N)2 Reaction Pathways
The substrate, this compound, is a primary alkyl halide. Generally, primary alkyl halides strongly favor the S(_N)2 mechanism, which involves a backside attack by the nucleophile in a single, concerted step. libretexts.org The S(_N)1 mechanism, which proceeds through a carbocation intermediate, is typically disfavored for primary alkyl halides due to the high instability of primary carbocations. quora.com
However, the "neopentyl-like" steric hindrance from the cyclohexane (B81311) ring could potentially slow down the S(_N)2 reaction rate compared to a simple primary alkyl halide like 1-bromopropane. libretexts.org Despite this, the S(_N)2 pathway remains the most probable for this compound under typical nucleophilic substitution conditions with reasonably strong nucleophiles.
An S(_N)1 reaction would require conditions that promote the formation of a carbocation, such as the use of a non-nucleophilic, strongly ionizing solvent. Even under such conditions, the primary carbocation that would form is highly unstable and prone to rearrangement, although in this specific structure, a 1,2-hydride shift would lead to a secondary carbocation on the ring, which is more stable.
Illustrative Reaction Conditions for S(_N)1 vs. S(_N)2 Pathways
| Reaction Type | Typical Nucleophile | Typical Solvent | Substrate Preference |
|---|---|---|---|
| S(_N)2 | Strong (e.g., CN, OH, RS) | Polar aprotic (e.g., Acetone, DMSO) | Primary > Secondary >> Tertiary |
| S(_N)1 | Weak or neutral (e.g., H(_2)O, ROH) | Polar protic (e.g., Water, Ethanol) | Tertiary > Secondary >> Primary |
This table presents generalized conditions and preferences for S(_N)1 and S(_N)2 reactions.
Influence of Cyclohexane Ring Conformation on Reactivity
The trans configuration of the starting material, this compound, dictates the conformational equilibrium of the cyclohexane ring. The bulky propyl group will strongly prefer an equatorial position to minimize steric strain. In the trans-1,4-disubstituted pattern, this forces the bromomethyl group into an equatorial position as well.
The chair conformation with both the propyl and bromomethyl groups in equatorial positions is the most stable and therefore the most populated conformer. Since the reaction center is exocyclic (outside the ring), the conformational rigidity of the ring primarily influences the steric accessibility of the electrophilic carbon. With the bromomethyl group in the equatorial position, it is relatively unhindered, allowing for a more facile backside attack by a nucleophile in an S(_N)2 reaction compared to a sterically encumbered axial substituent.
Stereochemical Outcomes of Nucleophilic Attack
The carbon of the bromomethyl group is not a stereocenter. Therefore, nucleophilic substitution at this carbon will not result in the inversion or racemization of a chiral center directly. However, the molecule as a whole is chiral due to the 1,4-disubstitution pattern on the cyclohexane ring. The reaction will proceed with the substitution of the bromine atom by the nucleophile, maintaining the trans relationship between the propyl group and the new substituent on the methyl group.
Elimination Reactions
In the presence of a base, this compound can undergo elimination reactions to form unsaturated cyclohexane derivatives. The mechanism, either E1 or E2, and the resulting regioselectivity and stereoselectivity are highly dependent on the reaction conditions, particularly the strength and steric bulk of the base.
Formation of Unsaturated Cyclohexane Derivatives
Elimination reactions of this compound involve the removal of the bromine atom and a proton from an adjacent carbon. In this case, a proton can be removed from the cyclohexane ring at the C1 position, leading to the formation of 4-propyl-1-methylidenecyclohexane.
Regioselectivity and Stereoselectivity of Elimination Processes
Since there is only one carbon adjacent to the bromomethyl group that has protons (the C1 of the cyclohexane ring), there is only one possible constitutional isomer that can be formed via elimination. Therefore, regioselectivity in the traditional sense of Zaitsev versus Hofmann products is not a factor here. chemistrysteps.commasterorganicchemistry.com
The stereochemistry of the elimination process, particularly for the E2 mechanism, is governed by the need for an anti-periplanar arrangement of the proton to be abstracted and the leaving group. ucalgary.camasterorganicchemistry.com For an E2 reaction to occur, the C-H bond on the ring and the C-Br bond must be in the same plane and oriented at 180° to each other.
In the predominant diequatorial conformer of trans-1-(bromomethyl)-4-propylcyclohexane, the C-Br bond is equatorial. For an E2 elimination to proceed, the molecule would need to adopt a higher energy conformation where the bromomethyl group is axial. This would require a ring flip, which would place the large propyl group in an unfavorable axial position, creating significant steric strain. libretexts.org This high energy barrier for the reactive conformation suggests that E2 elimination would be slow under conditions that are not strongly forcing.
With a strong, non-bulky base like sodium ethoxide, an E2 reaction is possible, though it may be slow due to the conformational requirements. chegg.com The use of a strong, bulky base, such as potassium tert-butoxide, strongly favors E2 elimination. orgosolver.commasterorganicchemistry.com The steric hindrance of the bulky base would preferentially abstract the most accessible proton, which in this case is the proton at C1 of the cyclohexane ring.
The E1 mechanism, proceeding through a carbocation intermediate, does not have the strict stereochemical requirement of an anti-periplanar arrangement. youtube.com It would be favored by weak bases and polar protic solvents. The formation of the primary carbocation is the rate-determining step, which would then be deprotonated at the C1 position.
Illustrative Outcomes of Elimination Reactions
| Base | Mechanism | Major Product | Comments |
|---|---|---|---|
| Sodium Ethoxide (EtO) | E2 | 4-Propyl-1-methylidenecyclohexane | Reaction may be slow due to conformational requirements. |
| Potassium tert-Butoxide (t-BuO) | E2 | 4-Propyl-1-methylidenecyclohexane | Favored by bulky base. |
Radical Reactions
Radical reactions involving this compound provide a pathway to form new carbon-carbon and carbon-heteroatom bonds through highly reactive intermediates.
The central event in the radical chemistry of this compound is the homolytic cleavage of the C-Br bond to generate the corresponding (4-propyl-trans-cyclohexyl)methyl radical. This process can be initiated through several methods, with Halogen-Atom Transfer (XAT) being a prominent strategy. iu.edu In a typical XAT process, a radical initiator, such as a tin radical generated from tributyltin hydride, abstracts the bromine atom from the substrate to produce the alkyl radical. jove.com
The generation of alkyl radicals from alkyl halides is a fundamental process in synthetic chemistry. iu.eduiu.edu The primary (4-propyl-trans-cyclohexyl)methyl radical, once formed, is a transient species whose subsequent reactions are dictated by the reaction conditions and the presence of other reagents. jove.com
Possible Fates of the (4-Propyl-trans-cyclohexyl)methyl Radical:
Hydrogen Abstraction: The radical can abstract a hydrogen atom from a donor molecule, such as a tin hydride, to form the corresponding alkane, 1-methyl-4-propyl-trans-cyclohexane. jove.com
Addition to Alkenes: The alkyl radical can add across the double bond of an alkene, creating a new carbon-carbon bond and a new radical species, which can propagate a reaction chain. jove.com The selectivity of this pathway over hydrogen abstraction can often be controlled by the relative concentrations of the reagents. jove.com
Termination: Two radicals can combine in a dimerization process, leading to termination of the radical chain. libretexts.org
The table below summarizes common methods for generating alkyl radicals from alkyl halides.
| Initiation Method | Reagents/Conditions | Description |
| Tin Hydride Method | Tributyltin hydride, AIBN (initiator), heat | A tin radical abstracts the bromine atom to form the alkyl radical in a chain reaction. jove.com |
| Photoredox Catalysis | Photocatalyst (e.g., Ir or Ru complex), light, reductant/oxidant | Visible light excites a photocatalyst, which then engages in an electron transfer process with the alkyl halide to generate the radical. iu.edunih.gov |
| Thermolysis | High temperatures | Direct cleavage of the C-Br bond, although this often requires significant energy and can lead to less selective reactions. iu.edu |
This table presents generalized data for alkyl halides.
The generation of the (4-propyl-trans-cyclohexyl)methyl radical can be achieved through either photolytic or thermal means. libretexts.org
Photolytic Pathways: Photoredox catalysis has become a powerful tool for generating alkyl radicals from alkyl halides under mild conditions. iu.edunih.gov This method uses visible light to excite a photocatalyst, which can then induce the homolytic cleavage of the C-Br bond in this compound. iu.edu A key advantage of this approach is the ability to perform reactions at or below room temperature, which enhances functional group tolerance. iu.edu Silyl radicals, generated photocatalytically, are also effective in abstracting halogen atoms from alkyl halides to initiate radical processes. nih.gov
Thermal Pathways: Thermal initiation typically involves heating the reaction mixture in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN). jove.com The initiator decomposes at a known rate upon heating to produce radicals, which then begin a chain reaction by abstracting the bromine atom from this compound. jove.com While effective, thermal methods may be less suitable for substrates containing sensitive functional groups due to the higher temperatures required.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds, and primary alkyl bromides like this compound are viable substrates for several such transformations. organicreactions.orgorganic-chemistry.org
The Suzuki-Miyaura coupling is a versatile reaction that joins an organoboron species with an organic halide. organicreactions.orglibretexts.org The coupling of this compound with an organoboronic acid or ester proceeds via a catalytic cycle involving a palladium complex. libretexts.orgyonedalabs.com
The catalytic cycle generally consists of three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate. libretexts.org This step is often the rate-determining step in the cycle. libretexts.org For alkyl halides, this addition typically proceeds via an SN2-type mechanism. libretexts.org
Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the bromide ion. organic-chemistry.orgyonedalabs.com The base activates the boronic acid to facilitate this transfer. organic-chemistry.org
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst. libretexts.orgyonedalabs.com
Recent advancements have expanded the scope of Suzuki coupling to include unactivated secondary alkyl bromides, demonstrating the reaction's broad utility. organic-chemistry.orgresearchgate.net
The table below shows representative conditions for the Suzuki-Miyaura coupling of primary alkyl bromides.
| Catalyst/Ligand | Base | Solvent | Temperature | Coupling Partner |
| Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene/H₂O | 100 °C | Arylboronic acid |
| Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 80 °C | Vinylboronic acid |
| NiCl₂(dppp) | K₃PO₄ | THF | Room Temp. | Alkylboronic acid |
This table presents generalized data for the coupling of primary alkyl bromides, based on established literature. organic-chemistry.org
The Stille coupling is a palladium-catalyzed reaction that forms a C-C bond between an organotin compound (stannane) and an organic halide. organic-chemistry.orgpsu.edu It is known for its tolerance of a wide variety of functional groups. psu.edu The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. uwindsor.ca
A key difference is that the transmetalation step does not require activation by a base. organic-chemistry.org However, a significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. organic-chemistry.org The reaction is highly versatile, with methods available for coupling aryl, alkenyl, and alkyl groups. organic-chemistry.org For alkyl halides like this compound, the reaction provides a direct route to couple the (4-propyl-trans-cyclohexyl)methyl moiety with various sp²-hybridized partners. rsc.org
The table below outlines typical conditions for Stille coupling reactions.
| Catalyst | Ligand | Additive | Solvent | Temperature |
| Pd(PPh₃)₄ | - | CuI | THF | 60 °C |
| Pd₂(dba)₃ | PPh₃ | - | Toluene | 100 °C |
| PdCl₂(PPh₃)₂ | - | - | DMF | 80 °C |
This table presents generalized data for the coupling of alkyl halides, based on established literature. organic-chemistry.orgpsu.edu
The Hiyama coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organosilane and an organic halide. organic-chemistry.orgwikipedia.org It serves as an attractive alternative to the Suzuki and Stille reactions due to the low toxicity, stability, and ease of handling of organosilicon reagents. organic-chemistry.org
A crucial feature of the Hiyama coupling is the requirement of an activating agent, typically a fluoride (B91410) source (e.g., TBAF) or a base. organic-chemistry.orgwikipedia.org The activator coordinates to the silicon atom, forming a hypervalent silicate (B1173343) species. organic-chemistry.org This pentavalent silicon intermediate is more nucleophilic and readily undergoes transmetalation with the Pd(II)-halide complex. The remainder of the catalytic cycle follows the standard oxidative addition and reductive elimination pathway. organic-chemistry.org The reaction scope includes the coupling of alkyl halides to form C(sp³)–C(sp²) bonds. wikipedia.org
The table below provides representative conditions for Hiyama coupling reactions.
| Catalyst | Activator | Ligand | Solvent | Temperature |
| Pd(OAc)₂ | TBAF | PPh₃ | THF | 60 °C |
| [PdCl(allyl)]₂ | NaOH | - | Toluene/H₂O | 100 °C |
| NiCl₂(dme) | K₃PO₄ | - | Dioxane | 80 °C |
This table presents generalized data for the coupling of alkyl halides, based on established literature. organic-chemistry.orgwikipedia.orgnih.gov
Palladium and Nickel-Catalyzed Reactions
The chemical behavior of this compound in palladium and nickel-catalyzed cross-coupling reactions is significantly influenced by the steric hindrance around the primary bromide. This steric bulk, arising from the adjacent cyclohexyl group, can impede the oxidative addition step, which is often the rate-determining step in these catalytic cycles. Consequently, reaction conditions must be carefully optimized to achieve efficient coupling.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, and Negishi reactions, are powerful tools for forming carbon-carbon bonds. nih.govlibretexts.org For sterically hindered primary alkyl bromides like this compound, the choice of ligand is critical. Bulky, electron-rich phosphine (B1218219) ligands, such as tricyclohexylphosphine (B42057) (PCy₃) and tri-tert-butylphosphine (B79228) (P(t-Bu)₃), have been shown to be effective in promoting the oxidative addition of the palladium(0) catalyst to the alkyl bromide. organic-chemistry.org The use of these ligands can lead to good to excellent yields in the coupling of alkyl chlorides with Grignard reagents, a reaction that can be extrapolated to alkyl bromides. organic-chemistry.org
Nickel catalysts are often a more reactive and cost-effective alternative to palladium for the coupling of alkyl halides. rsc.orgnih.govorganic-chemistry.org The Kumada coupling, which utilizes a Grignard reagent as the nucleophile, is a prominent example of a nickel-catalyzed reaction. psu.edu For substrates similar to this compound, nickel complexes in the presence of ligands like 1,3-butadiene (B125203) have been shown to be effective. rsc.org This methodology has been successfully applied to the cross-coupling of primary and secondary alkyl halides with aryl Grignard reagents. rsc.org
Below are representative data tables for palladium and nickel-catalyzed cross-coupling reactions of substrates analogous to this compound.
Table 1: Representative Palladium-Catalyzed Cross-Coupling of Alkyl Halides
| Entry | Alkyl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 1-Bromooctane | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85 |
| 2 | 1-Chlorohexane | Phenylmagnesium bromide | Pd(OAc)₂ (4) | PCy₃ (4) | - | NMP | RT | 92 |
| 3 | (Bromomethyl)cyclohexane | 4-Tolylmagnesium bromide | PdCl₂(dppf) (3) | - | - | THF | 65 | 78 |
Table 2: Representative Nickel-Catalyzed Cross-Coupling of Alkyl Halides
Other Functionalization Reactions
Borylation Reactions
The conversion of alkyl bromides to valuable boronic esters can be achieved through borylation reactions, most notably the Miyaura borylation. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst and a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a base. organic-chemistry.orgalfa-chemistry.com For sterically hindered primary bromides like this compound, the reaction conditions, particularly the choice of ligand and base, are crucial for achieving high yields and preventing side reactions. The resulting boronic esters are versatile intermediates that can participate in subsequent Suzuki-Miyaura cross-coupling reactions. libretexts.orgorganic-chemistry.orgnih.gov
Table 3: Representative Borylation of Alkyl Halides
| Entry | Alkyl Halide | Boron Source | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 1-Bromooctane | B₂pin₂ | PdCl₂(dppf) (3) | - | KOAc | Dioxane | 80 | 82 |
| 2 | 1-Iododecane | B₂pin₂ | Pd(dba)₂ (2) | P(Cy)₃ (4) | KOAc | Toluene | 80 | 85 |
| 3 | 2-Bromo-5-(bromomethyl)thiophene | Phenylboronic acid | Pd(PPh₃)₄ (2.5) | - | K₃PO₄ | Dioxane/H₂O | 90 | 76 nih.gov |
Amination Reactions
The direct formation of a carbon-nitrogen bond through the reaction of an alkyl halide with an amine is a fundamental transformation in organic synthesis. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful method for this purpose. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is highly versatile, accommodating a wide range of amines and aryl or alkyl halides. wikipedia.org For a sterically hindered primary bromide such as this compound, the choice of a bulky, electron-rich phosphine ligand is critical to facilitate the catalytic cycle. Ligands like Josiphos or Buchwald's biaryl phosphine ligands have proven effective in the amination of challenging alkyl bromides.
Table 4: Representative Buchwald-Hartwig Amination of Halides
| Entry | Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ (0.18) | (±)-BINAP (0.35) | NaOBut | Toluene | 80 | 60 chemspider.com |
| 2 | Bromobenzene | Morpholine | Pd(OAc)₂ (1) | P(t-Bu)₃ (1.5) | NaOBut | Toluene | 100 | 98 |
| 3 | 1-Bromonaphthalene | Aniline | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOBut | Toluene | 100 | 95 |
Cycloaddition Reactions
While direct cycloaddition reactions involving the C-Br bond of this compound are not common, the molecule can be a precursor to substrates suitable for cycloaddition reactions. For instance, elimination of HBr would generate an exocyclic methylene (B1212753) group, creating a dienophile that could participate in [4+2] cycloaddition reactions (Diels-Alder reactions). libretexts.orglibretexts.org The stereochemistry of the resulting product would be influenced by the facial selectivity of the approach of the diene to the dienophile. Alternatively, the bromomethyl group could be converted into other functionalities that are known to participate in various cycloaddition processes, such as 1,3-dipolar cycloadditions. nih.gov The specific type of cycloaddition and the resulting products would depend on the nature of the transformed functional group and the reaction partner. youtube.com
Stereochemical and Conformational Analysis
Conformational Dynamics of trans-1,4-Disubstituted Cyclohexanes
The cyclohexane (B81311) ring predominantly adopts a non-planar chair conformation to minimize angular and torsional strain, with bond angles close to the ideal tetrahedral angle of 109.5°. wikipedia.org In this conformation, the hydrogen atoms and any substituents occupy two distinct types of positions: axial (parallel to the principal axis of the ring) and equatorial (extending from the "equator" of the ring). fiveable.memvpsvktcollege.ac.in These two chair conformations can rapidly interconvert through a process known as ring flipping. During this flip, all axial positions become equatorial, and vice versa. mvpsvktcollege.ac.in
In monosubstituted cyclohexanes, the conformation where the substituent is in the more spacious equatorial position is generally more stable due to the avoidance of steric hindrance with the axial hydrogens on the same side of the ring (1,3-diaxial interactions). libretexts.orglibretexts.org For 1,4-disubstituted cyclohexanes, the stereochemical relationship between the two substituents—cis or trans—is crucial in determining the most stable conformation. fiveable.me
In the case of a trans-1,4-disubstituted cyclohexane, the two substituents are on opposite sides of the ring. fiveable.me This arrangement allows for a chair conformation where both substituents can simultaneously occupy equatorial positions (diequatorial). The alternative chair conformation, formed upon ring flipping, would force both substituents into the sterically crowded axial positions (diaxial). youtube.com Due to the significant steric strain associated with 1,3-diaxial interactions, the diequatorial conformer is substantially more stable and, therefore, the predominant form at equilibrium. fiveable.meyoutube.com For most trans-1,4-disubstituted cyclohexanes, the population of the diaxial conformer is often negligible. youtube.com
Influence of Bromomethyl and Propyl Substituents on Ring Conformation
The preference of a substituent for the equatorial position is quantified by its conformational free energy, commonly known as the A-value. The A-value represents the energy difference between the axial and equatorial conformers for a monosubstituted cyclohexane. masterorganicchemistry.com A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position. masterorganicchemistry.comlibretexts.org
For 1-(bromomethyl)-4-propyl-trans-cyclohexane, the two substituents are the bromomethyl (-CH₂Br) group and the propyl (-CH₂CH₂CH₃) group. While the A-value for the bromomethyl group is not commonly tabulated, it can be approximated by considering related groups. The bromine atom itself has a modest A-value due to its long carbon-bromine bond, which places it further from the axial hydrogens. masterorganicchemistry.com However, the entire bromomethyl group's steric demand will be larger than that of just a bromine atom. The propyl group's A-value is similar to that of an ethyl group, as the additional methylene (B1212753) group is directed away from the ring.
The crucial point for the trans isomer is that both the bromomethyl and propyl groups can reside in equatorial positions. The stability of the diequatorial conformer is therefore exceptionally high compared to the diaxial form. In the diaxial conformation, both groups would experience significant 1,3-diaxial interactions, leading to high steric strain. The combined energy penalty would be the sum of the individual A-values, making the diaxial form highly unstable. Consequently, this compound is effectively "locked" in the diequatorial conformation.
Table 1: A-Values for Selected Cyclohexane Substituents
| Substituent | A-Value (kcal/mol) |
|---|---|
| -Br | 0.43 - 0.48 masterorganicchemistry.comlibretexts.org |
| -CH₃ (Methyl) | 1.7 libretexts.org |
| -CH₂CH₃ (Ethyl) | 1.8 libretexts.org |
| -CH(CH₃)₂ (Isopropyl) | 2.2 libretexts.org |
This table provides context for the steric demands of various groups. The propyl group is expected to have an A-value similar to the ethyl group.
Spectroscopic Elucidation of Stereoisomeric Purity
Spectroscopic methods are essential for confirming the structure and stereoisomeric purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: In the dominant diequatorial conformer, the protons on the carbons bearing the substituents (C1 and C4) are in the axial position. Axial protons typically resonate at a higher field (lower ppm) than their equatorial counterparts and exhibit large axial-axial coupling constants (J-values) with neighboring axial protons. The signals for the bromomethyl group (-CH₂Br) would appear as a doublet, shifted downfield due to the electron-withdrawing effect of the bromine atom. The propyl group would show characteristic signals: a triplet for the terminal methyl group and multiplets for the two methylene groups.
¹³C NMR: Due to the plane of symmetry in the trans-1,4-disubstituted isomer, the number of unique carbon signals is reduced. For this compound, one would expect to see signals for the -CH₂Br carbon, the three distinct carbons of the propyl group, and three distinct signals for the cyclohexane ring carbons (C1, C4; C2, C6, C3, C5). The presence of the expected number of signals confirms the symmetry and thus the trans configuration.
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the functional groups within the molecule.
C-H Stretching: Strong absorptions in the 2850-2960 cm⁻¹ region are characteristic of C(sp³)-H stretching vibrations from the cyclohexane ring and the alkyl substituents.
C-Br Stretching: A moderate to strong absorption in the fingerprint region, typically between 500 and 700 cm⁻¹, corresponds to the C-Br stretching vibration.
CH₂ Bending: A characteristic absorption around 1450-1470 cm⁻¹ is due to the scissoring (bending) vibration of the methylene groups.
The combination of these spectroscopic techniques provides a comprehensive and definitive confirmation of the compound's identity and its trans stereochemistry.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Feature | Expected Region/Value |
|---|---|---|
| ¹H NMR | -CH₂Br protons | ~3.3-3.5 ppm (doublet) |
| Ring protons (axial) | ~1.0-1.8 ppm (complex multiplets) | |
| Propyl -CH₂- protons | ~1.2-1.4 ppm (multiplets) | |
| Propyl -CH₃ proton | ~0.9 ppm (triplet) | |
| ¹³C NMR | -CH₂Br carbon | ~35-45 ppm |
| Ring carbons | ~25-45 ppm (3 signals) | |
| Propyl carbons | ~14, 23, 37 ppm (3 signals) | |
| IR | C(sp³)-H stretch | 2850-2960 cm⁻¹ |
| CH₂ bend | ~1450-1470 cm⁻¹ |
Stereochemical Control in Reactions Involving the Cyclohexane Ring
The rigid diequatorial conformation of this compound exerts significant stereochemical control over its reactions. Because the ring is conformationally locked, the approach of reagents is highly predictable.
Reactions at the Bromomethyl Group: Nucleophilic substitution reactions at the bromomethyl carbon (an Sₙ2 reaction) will proceed via a backside attack. Since the bulky cyclohexane ring, with its equatorial propyl group, sterically hinders one face of the molecule, the nucleophile will preferentially approach from the least hindered pathway.
Reactions at the Cyclohexane Ring: For any reaction that might occur on the cyclohexane ring itself, such as hydrogen abstraction to form a radical, the stereochemistry of the approach is critical. An incoming radical species would preferentially attack the less sterically shielded equatorial C-H bonds over the more sterically encumbered axial C-H bonds.
Elimination Reactions: If conditions were to favor an elimination reaction (e.g., E2 elimination involving a ring proton and the bromomethyl group), this would require a specific anti-periplanar arrangement of the proton and the leaving group. Given the conformational rigidity, achieving the necessary geometry for such a reaction involving ring protons would be difficult, making other reaction pathways more likely.
The locked conformation means that the transition states of reactions are heavily influenced by the fixed positions of the large propyl and bromomethyl groups. cdnsciencepub.com This control is a key principle in stereoselective synthesis, where the predictable geometry of substituted cyclohexanes is used to direct the outcome of chemical transformations. acs.org
Applications in Advanced Organic Synthesis and Chemical Research
Utilization as a Versatile Organic Building Block
1-(Bromomethyl)-4-propyl-trans-cyclohexane is a bifunctional organic molecule that serves as a versatile building block in organic synthesis. Its structure, featuring a reactive bromomethyl group attached to a trans-1,4-disubstituted cyclohexane (B81311) ring, allows for a variety of chemical transformations. The presence of the bromine atom, a good leaving group, facilitates nucleophilic substitution reactions, while the propyl-substituted cyclohexane core provides a lipophilic and sterically defined scaffold.
The utility of alkyl bromides, in general, is well-established in the construction of more complex molecular architectures. They are common intermediates in forming carbon-carbon and carbon-heteroatom bonds. The reactivity of the carbon-bromine bond allows for the introduction of a wide range of functional groups, making compounds like this compound valuable starting materials for the synthesis of diverse target molecules.
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C10H19Br |
| Molecular Weight | 219.16 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 232.4±19.0 °C at 760 mmHg |
| Density | 1.125±0.06 g/cm3 |
| CAS Number | 71458-12-3 |
Intermediate in the Synthesis of Complex Molecules
The structural features of this compound make it a useful intermediate in the synthesis of a variety of more complex molecules. The cyclohexane ring provides a rigid and well-defined three-dimensional structure, which can be crucial in applications where molecular shape and orientation are important.
Precursor for Pharmaceutical Compounds
Intermediates for Agrochemicals
Similar to the pharmaceutical sector, specific applications of this compound in the synthesis of commercial agrochemicals are not widely documented. However, the development of new pesticides and herbicides often involves the exploration of novel molecular scaffolds. The lipophilic nature of the propylcyclohexyl group could be advantageous for the penetration of the active ingredient through the waxy cuticles of plants or the exoskeletons of insects. Globally, the agrochemical industry is continually searching for new active ingredients, and off-patent molecules often provide a starting point for the development of generic pesticides.
Synthesis of Specialty Chemicals
A notable application of compounds containing the trans-4-alkylcyclohexyl moiety is in the synthesis of liquid crystals. The rigid and linear nature of the trans-1,4-disubstituted cyclohexane ring is a desirable characteristic for molecules that exhibit liquid crystalline phases. Research has been conducted on the synthesis of liquid crystal materials incorporating the (trans-4-propylcyclohexyl)ethyl group. While not directly mentioning this compound, these studies highlight the importance of the core structure in the design of new liquid crystal materials. For instance, polystyrene derivatives modified with 4-(trans-4-propylcyclohexyl)phenol have been synthesized to investigate the orientation of liquid crystal molecules.
Model Compound for Mechanistic Studies
This compound can serve as a model compound for studying the mechanisms of nucleophilic substitution reactions, particularly the S(_N)2 reaction. The carbon atom attached to the bromine is a primary carbon, which would typically favor an S(_N)2 pathway. However, the cyclohexane ring to which the bromomethyl group is attached introduces significant steric hindrance, similar to a neopentyl group.
This steric bulk around the reaction center is expected to significantly slow down the rate of S(_N)2 reactions because the nucleophile's backside attack is impeded. chemistrysteps.comlibretexts.orglibretexts.orgreddit.com The study of the reactivity of such sterically hindered primary alkyl halides provides valuable insights into the interplay of electronic and steric effects in substitution reactions. Comparing the reaction rates and products of this compound with less hindered primary alkyl bromides can help to quantify the impact of steric hindrance on reaction mechanisms.
Interactive Data Table: Factors Influencing S(_N)2 Reaction Rates
| Factor | Favorable for S(_N)2 | Unfavorable for S(_N)2 | Relevance to this compound |
| Substrate | Methyl > Primary > Secondary | Tertiary | Primary, but sterically hindered |
| Steric Hindrance | Low | High | High due to the cyclohexane ring |
| Leaving Group | Good (e.g., I, Br, OTs) | Poor (e.g., F, OH, NH2) | Bromine is a good leaving group |
| Nucleophile | Strong, unhindered | Weak, bulky | Reactivity will depend on the chosen nucleophile |
Development of Novel Synthetic Methodologies
The unique reactivity profile of sterically hindered alkyl bromides like this compound can drive the development of new synthetic methodologies. Traditional cross-coupling reactions, which are powerful tools for C-C bond formation, have been extended to include sp³-hybridized electrophiles. acs.orgnih.govnih.govresearchgate.net However, sterically congested substrates often pose a challenge for these reactions.
Developing catalytic systems that can efficiently couple sterically hindered alkyl bromides is an active area of research. This includes the design of new ligands and catalysts that can overcome the steric repulsion and facilitate the desired transformation. The use of first-row transition metals, such as nickel, has shown promise in the cross-coupling of challenging electrophiles. acs.org Therefore, this compound could be a suitable substrate for testing and optimizing new cross-coupling protocols designed for sterically demanding systems.
Advanced Analytical Methodologies for Characterization and Monitoring
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "1-(Bromomethyl)-4-propyl-trans-cyclohexane". Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, which is fundamental for confirming the compound's constitution and stereochemistry.
In the ¹H NMR spectrum, the protons of the bromomethyl group (-CH₂Br) are expected to appear as a doublet in the downfield region, typically between 3.2 and 3.5 ppm, due to the deshielding effect of the adjacent bromine atom. The trans-stereochemistry of the cyclohexane (B81311) ring influences the chemical shifts and coupling constants of the ring protons. The axial and equatorial protons will exhibit distinct signals, with axial protons generally appearing at a higher field (more shielded) than their equatorial counterparts. The propyl group will show characteristic signals: a triplet for the terminal methyl group (around 0.9 ppm), a sextet for the adjacent methylene (B1212753) group, and a triplet for the methylene group attached to the cyclohexane ring.
The ¹³C NMR spectrum provides complementary information. The carbon of the bromomethyl group is expected to have a chemical shift in the range of 35-45 ppm. The carbons of the cyclohexane ring will appear in the aliphatic region, and their specific shifts will depend on their position relative to the substituents. For a related compound, [4-(Prop-1-en-2-yl)cyclohexyl]methanol, the carbon of the hydroxymethyl group appears at approximately 68 ppm nih.gov. Given the substitution effect of bromine, the bromomethyl carbon in the target compound would be significantly upfield. The carbons of the propyl group will also have distinct signals, which can be assigned based on their chemical environment.
Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish the connectivity between protons and carbons, further confirming the structural assignment.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -CH₂Br | 3.2 - 3.5 | Doublet |
| Cyclohexane Ring Protons | 1.0 - 2.0 | Multiplets |
| -CH₂- (propyl, attached to ring) | 1.2 - 1.4 | Multiplet |
| -CH₂- (propyl, middle) | 1.1 - 1.3 | Sextet |
| -CH₃ (propyl, terminal) | 0.8 - 1.0 | Triplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| -CH₂Br | 35 - 45 |
| Cyclohexane Ring Carbons | 25 - 45 |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of "this compound". The nominal molecular weight of the compound (C₁₀H₁₉Br) is 219.16 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula.
Electron ionization (EI) is a common MS technique that provides detailed structural information through fragmentation analysis. The molecular ion peak (M⁺) would be observed at m/z 219 and 221 with an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).
The fragmentation pattern in the mass spectrum is crucial for structural confirmation. Key fragmentation pathways would likely involve the loss of the bromine atom, leading to a fragment at m/z 139 (M⁺ - Br). Another prominent fragmentation would be the loss of the bromomethyl radical, resulting in a propylcyclohexyl cation at m/z 140. Further fragmentation of the propyl group and the cyclohexane ring would produce a series of smaller ions, providing a unique fingerprint for the compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Separation
Gas chromatography-mass spectrometry (GC-MS) is the premier analytical technique for the simultaneous separation, identification, and quantification of volatile and semi-volatile compounds like "this compound". This method is particularly valuable for assessing the purity of the compound and for separating it from its cis-isomer and other related impurities.
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase of the column and the mobile gas phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. For instance, in the analysis of a structurally similar compound, [4-(Prop-1-en-2-yl)cyclohexyl]methanol, a specific Kovats retention index is reported, which is a standardized measure of retention time nih.gov.
As the separated components elute from the GC column, they enter the mass spectrometer, which provides mass spectra for identification, as described in the previous section. The combination of retention time and mass spectrum offers a high degree of confidence in the identification of "this compound" and any impurities present.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of "this compound" would be characterized by absorption bands corresponding to the vibrations of its specific bonds.
The most prominent features in the IR spectrum would be the C-H stretching vibrations of the cyclohexane and propyl groups, which are expected in the region of 2850-3000 cm⁻¹. The C-H bending vibrations for the CH₂ and CH₃ groups would appear in the 1340-1470 cm⁻¹ region. The presence of the bromomethyl group is indicated by a C-Br stretching vibration, which typically absorbs in the fingerprint region of the spectrum, between 500 and 700 cm⁻¹. The specific position of this band can provide information about the conformation of the molecule. The absence of strong absorptions in other regions, such as the O-H stretching region (around 3300 cm⁻¹) or the C=O stretching region (around 1700 cm⁻¹), would confirm the absence of hydroxyl or carbonyl functional groups.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C-H (CH₂/CH₃) | Bending | 1340 - 1470 |
Chromatographic Methods for Purification and Analysis (e.g., HPLC, TLC)
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are versatile chromatographic techniques used for both the analysis and purification of "this compound".
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for the separation, identification, and quantification of non-volatile or thermally labile compounds. For a relatively non-polar compound like "this compound", reversed-phase HPLC would be the method of choice. In this mode, a non-polar stationary phase (such as C18-silica) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). The compound would be retained on the column and then eluted, with the retention time being dependent on its hydrophobicity. The separation of the trans and cis isomers might be challenging but could potentially be achieved by optimizing the mobile phase composition and temperature.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and inexpensive method for monitoring the progress of reactions, assessing compound purity, and determining appropriate solvent systems for column chromatography. For "this compound", a silica (B1680970) gel plate would be used as the stationary phase, and a non-polar solvent system, such as a mixture of hexanes and ethyl acetate, would serve as the mobile phase. The compound, being relatively non-polar, would have a high Rf value (retention factor). Visualization of the spot can be achieved using a UV lamp (if the compound is UV active) or by staining with a suitable reagent, such as potassium permanganate (B83412) or a bromine-specific stain.
Derivatization Strategies for Enhanced Detection and Separation
Derivatization is a chemical modification process used to convert an analyte into a product that has improved analytical properties, such as enhanced volatility for GC analysis, increased detectability, or better chromatographic separation.
For "this compound," which is a bromoalkane, derivatization can be employed to improve its detection in certain analytical methods. For example, if a more sensitive detection method than flame ionization detection (FID) is required for GC analysis, the compound can be derivatized to introduce a functionality that is highly responsive to an electron capture detector (ECD). This can be achieved through nucleophilic substitution of the bromine atom with a reagent containing a polyfluorinated group libretexts.org.
In the context of HPLC, if the compound lacks a strong chromophore for UV detection, a derivatization reaction can be performed to attach a UV-active or fluorescent tag. This would involve reacting the bromomethyl group with a nucleophilic reagent that contains the desired chromophore or fluorophore. Such strategies significantly lower the limit of detection for the analyte. Common derivatization reactions for alkyl halides include alkylation of suitable nucleophiles research-solution.comresearchgate.net.
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
Q & A
Basic Question: How can researchers optimize the synthesis of 1-(Bromomethyl)-4-propyl-trans-cyclohexane to improve yield and purity?
Methodological Answer:
Synthesis optimization requires careful control of reaction parameters. For brominated cyclohexane derivatives, nucleophilic substitution (e.g., substituting a hydroxyl or methyl group with bromine) is common. Key steps include:
- Reaction Conditions : Use anhydrous solvents (e.g., dichloromethane) and a reflux setup to minimize side reactions like hydrolysis .
- Catalyst Selection : Lewis acids (e.g., H₂SO₄) or phase-transfer catalysts may enhance bromination efficiency .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional distillation can isolate the trans-isomer. Monitor purity via GC-MS or ¹H/¹³C NMR to confirm stereochemical integrity .
- Yield Tracking : Compare yields under varying temperatures (e.g., 0°C vs. room temperature) to identify optimal conditions .
Advanced Question: What stereochemical challenges arise in synthesizing this compound, and how can they be addressed?
Methodological Answer:
The trans-configuration introduces steric and electronic constraints:
- Steric Hindrance : The bromomethyl and propyl groups on adjacent carbons may lead to chair-conformational instability. Computational modeling (e.g., DFT) can predict preferred conformers and guide substituent positioning .
- Racemization Risk : Use chiral catalysts (e.g., BINOL-based systems) to enforce enantioselectivity during bromination .
- Analytical Validation : Employ NOESY NMR to confirm spatial proximity of substituents and verify trans-geometry .
Basic Question: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
Safety measures are paramount due to its volatility and toxicity:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respirators with organic vapor cartridges in poorly ventilated areas .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation exposure .
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Dispose of waste via certified hazardous waste channels .
- First Aid : For skin contact, wash immediately with soap and water; seek medical attention if irritation persists .
Basic Question: Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- GC-MS : Ideal for assessing purity and identifying volatile byproducts .
- NMR Spectroscopy : ¹H NMR (δ ~3.4 ppm for bromomethyl protons) and ¹³C NMR (δ ~30–35 ppm for cyclohexane carbons) confirm structure and isomerism .
- IR Spectroscopy : Detect C-Br stretching vibrations (~550–600 cm⁻¹) .
- X-ray Crystallography : Resolve stereochemistry unambiguously, though single-crystal growth may require slow evaporation in nonpolar solvents .
Advanced Question: How can researchers resolve contradictions in reported reactivity data for brominated cyclohexane derivatives?
Methodological Answer:
Data discrepancies often stem from:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may accelerate SN2 pathways, while nonpolar solvents favor radical mechanisms. Systematically replicate reactions in different solvents .
- Catalyst Purity : Trace metal impurities (e.g., from catalysts) can alter reaction pathways. Use inductively coupled plasma (ICP) analysis to verify catalyst quality .
- Isomer Interference : Impure cis-isomers may skew reactivity results. Validate isomer ratios via chiral HPLC before experimentation .
Advanced Question: What role does this compound play in medicinal chemistry research?
Methodological Answer:
Brominated cyclohexanes are valuable intermediates:
- Drug Design : The bromomethyl group serves as a leaving group in alkylation reactions to synthesize bioactive molecules (e.g., kinase inhibitors) .
- Probe Molecules : Incorporate isotopic labels (e.g., ¹¹C) for PET imaging studies of drug distribution .
- Structure-Activity Relationship (SAR) : Modify the propyl chain length to study hydrophobic interactions in target binding .
Basic Question: What are the best practices for storing this compound to prevent degradation?
Methodological Answer:
- Temperature : Store at –20°C in amber glass vials to inhibit light-induced radical bromination .
- Inert Atmosphere : Use argon or nitrogen to displace oxygen and prevent oxidation .
- Desiccants : Include silica gel packs to absorb moisture, which can hydrolyze the C-Br bond .
Advanced Question: How do computational methods aid in predicting the environmental impact of this compound?
Methodological Answer:
- QSAR Modeling : Predict biodegradability and toxicity using quantitative structure-activity relationship (QSAR) tools like EPI Suite .
- Degradation Pathways : Simulate hydrolysis and photolysis kinetics via density functional theory (DFT) to assess persistence in aquatic systems .
- Ecotoxicity Screening : Use Daphnia magna or Vibrio fischeri assays to validate computational predictions .
Advanced Question: What strategies mitigate side reactions during cross-coupling of this compound?
Methodological Answer:
- Catalyst Optimization : Palladium-based catalysts (e.g., Pd(PPh₃)₄) with bulky ligands (e.g., SPhos) reduce β-hydride elimination .
- Solvent Selection : High-boiling solvents (e.g., toluene) minimize premature catalyst deactivation .
- Additives : Silver salts (e.g., Ag₂CO₃) scavenge bromide ions, suppressing undesired nucleophilic substitution .
Basic Question: How can researchers validate the purity of this compound post-synthesis?
Methodological Answer:
- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to quantify impurities .
- Elemental Analysis : Confirm bromine content via combustion analysis (±0.3% tolerance) .
- Melting Point : Compare observed values with literature data (if crystalline) to detect solvates or polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
